molecular formula C10H7NO3 B3418314 alpha-Cyano-4-hydroxycinnamic acid CAS No. 122520-77-8

alpha-Cyano-4-hydroxycinnamic acid

Cat. No. B3418314
CAS RN: 122520-77-8
M. Wt: 189.17 g/mol
InChI Key: AFVLVVWMAFSXCK-VMPITWQZSA-N
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Description

Alpha-Cyano-4-hydroxycinnamic acid (α-CHCA) is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group . It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .


Synthesis Analysis

A new MALDI sample preparation technique for peptide analysis using the matrix α-CHCA and prestructured sample supports has been presented . The preparation integrates sample purification, based on the affinity of microcrystalline CHCA for peptides, thereby simplifying the analysis of crude peptide mixtures .


Molecular Structure Analysis

The molecular formula of α-CHCA is C10H7NO3 . Its molecular weight is 189.17 g/mol . The IUPAC name is (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid .


Chemical Reactions Analysis

α-CHCA acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange .


Physical And Chemical Properties Analysis

α-CHCA is a yellow powder . Its melting point is between 245 to 250 °C .

Scientific Research Applications

Matrix in MALDI Mass Spectrometry

α-CHCA is widely used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . It facilitates the ionization of peptides and proteins in a MALDI time-of-flight (TOF) mass spectrometer .

Analysis of Peptides and Oligonucleotides

In addition to proteins, α-CHCA is also used in the analysis of peptides and oligonucleotides . This makes it a versatile matrix for a wide range of biomolecules.

Encapsulation into NaY Zeolite

α-CHCA has been used in the encapsulation into NaY zeolite . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts, and the encapsulation of α-CHCA could potentially enhance these properties.

Inhibition of Tyrosinase Activity

α-CHCA has been found to inhibit the monophenolase activity and diphenolase activity of mushroom tyrosinase . Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors have potential applications in cosmetics and therapeutic industries.

Blocking Monocarboxylate Transporters

α-CHCA has been used to block monocarboxylate transporters . Monocarboxylate transporters are integral membrane proteins that facilitate the transport of certain monocarboxylates across the plasma membrane, and their inhibitors could have potential therapeutic applications.

Hydrophobic Matrix Solution for MALDI-TOF Mass Spectrometry

α-CHCA is a useful hydrophobic matrix solution for MALDI-TOF mass spectrometry . Its hydrophobic nature can enhance the desorption and ionization of hydrophobic analytes.

Safety and Hazards

α-CHCA may cause an allergic skin reaction . It is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation .

Future Directions

α-CHCA may play a therapeutic role in renal fibrosis associated with CKD by inhibiting collagen deposition and subsequent fibrosis and inflammation . It has been suggested that combining two or more anticancer drugs can provide additive or synergistic effects, improving therapeutic efficacy and delaying resistance .

properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLVVWMAFSXCK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018295
Record name (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name alpha-Cyano-4-hydroxycinnamic acid
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Product Name

alpha-Cyano-4-hydroxycinnamic acid

CAS RN

122520-77-8, 28166-41-8
Record name (2E)-2-Cyano-3-(4-hydroxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
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Record name (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
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Record name 2-cyano-3-(4-hydroxyphenyl)acrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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